[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate
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Overview
Description
[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzoic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, solvent recovery and recycling processes are implemented to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of [4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate involves its interaction with molecular targets through its diazenyl and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. In biological systems, it can induce oxidative stress and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[4-Hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde: Similar in structure but with different substituents, affecting its color properties and reactivity.
[2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid: Another azo compound with distinct functional groups, leading to different applications and reactivity.
Uniqueness
[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate stands out due to its specific combination of functional groups, which confer unique color properties and reactivity. Its long alkyl chain enhances its solubility in non-polar solvents, making it suitable for applications in hydrophobic environments .
Properties
Molecular Formula |
C30H43N3O5 |
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Molecular Weight |
525.7 g/mol |
IUPAC Name |
[4-hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate |
InChI |
InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-29(34)28(24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 |
InChI Key |
PFFMMSMPWWFORK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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